

# Toxicological profile of etofenprox in mammals and non-target organisms

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## Compound of Interest

Compound Name: Etofenprox

Cat. No.: B15553968

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## A Technical Guide to the Toxicological Profile of Etofenprox

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Etofenprox** is a broad-spectrum insecticide characterized by a unique ether linkage, distinguishing it from the ester-based pyrethroid insecticides.[1] While its mode of action is similar to pyrethroids, targeting the insect nervous system, its structural differences confer a distinct toxicological profile, particularly its notably low acute toxicity to mammals.[1][2] It is utilized globally in agriculture, public health for vector control, and veterinary medicine.[3] This technical guide provides an in-depth summary of the toxicological profile of **etofenprox** in both mammalian and non-target species, details key experimental methodologies, and visualizes critical biological and experimental pathways.

### Toxicological Profile in Mammals

**Etofenprox** generally exhibits low acute toxicity in mammals. The primary target organs upon repeated exposure are the liver, thyroid, and kidneys.[2]

### Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

In rats, oral absorption of **etofenprox** is rapid but incomplete. The compound is distributed throughout the body, with the highest concentrations typically found in fat, adrenal glands, liver, and ovaries. Metabolism is extensive, primarily involving hydroxylation and cleavage of the ether linkage. Excretion is rapid and occurs mainly via the feces, which contains unabsorbed parent compound and metabolites.

## Acute Toxicity

**Etofenprox** demonstrates very low acute toxicity via oral, dermal, and inhalation routes. It is not considered a skin or eye irritant and does not act as a skin sensitizer.

Table 1: Acute Toxicity of Etofenprox in Mammals

Study Type	Species	Endpoint	Result
Acute Oral	Rat	LD50	>2000 mg/kg bw
Acute Dermal	Rat	LD50	>2000 mg/kg bw
Acute Dermal	Dog	LD50	>5000 mg/kg bw
Acute Inhalation (4-hr)	Rat	LC50	>5.88 mg/L
Skin Irritation	Rabbit	-	Non-irritant
Eye Irritation	Rabbit	-	Non-irritant
Skin Sensitization	Guinea Pig	-	Not a sensitizer

## Sub-chronic and Chronic Toxicity

Long-term exposure studies in multiple species have identified the liver, kidneys, and thyroid as the primary target organs. Observed effects include increased organ weights, histopathological changes (such as hepatocyte enlargement), and alterations in clinical chemistry.

Table 2: Key No-Observed-Adverse-Effect Levels (NOAELs) from Repeated Dose Studies

Study Duration	Species	Route	NOAEL	Key Effects at LOAEL
13-Week	Rat	Dietary	20 mg/kg bw/day	Liver effects, reduced body weight
1-Year	Dog	Dietary	32.2 mg/kg bw/day	Hepatotoxicity (increased liver weight, histopathology)
2-Year	Mouse	Dietary	3.1 mg/kg bw/day	Renal toxicity (dilated/basophilic cortical tubules)
2-Year	Rat	Dietary	3.7 mg/kg bw/day	Liver and thyroid effects, reduced body weight gain

## Genotoxicity

Standard regulatory batteries of in vitro and in vivo genotoxicity studies have concluded that **etofenprox** is not genotoxic. However, some recent academic studies have reported potential for DNA damage (clastogenic effects and strand breaks) in mammalian cells in vitro at high concentrations.

## Carcinogenicity

**Etofenprox** is classified as "not likely to be carcinogenic to humans at doses that do not alter rat thyroid hormone homeostasis". In a 2-year rat study, an increase in thyroid follicular cell adenomas and carcinomas was observed at very high doses. This effect has been attributed to a rodent-specific mechanism involving liver enzyme induction and subsequent hormonal imbalance, which is not considered relevant to humans (see Section 3.2 for diagram).

Table 3:  
Carcinogenicity  
Study Endpoints

Species	Duration	NOAEL	Finding
Mouse	2 Years	3.1 mg/kg bw/day	No evidence of carcinogenicity relevant to humans.
Rat	2 Years	3.7 mg/kg bw/day	Thyroid follicular tumors at high doses via a non-genotoxic, rodent-specific mode of action.

## Reproductive and Developmental Toxicity

**Etofenprox** has not shown evidence of reproductive toxicity or teratogenicity in multi-generation studies in rats or developmental studies in rats and rabbits. Developmental effects have only been observed at doses that also produce significant maternal toxicity, and there is no indication of increased susceptibility of offspring.

Table 4:  
Reproductive  
and  
Developmental  
Toxicity  
NOAELs

Study Type	Species	Endpoint	NOAEL	Key Effects at LOAEL
2-Generation Reproduction	Rat	Parental/Offspring Toxicity	37 mg/kg bw/day	Reduced parental weight gain; increased liver/kidney weights.
Reproductive Toxicity	>246 mg/kg bw/day (HDT)	No reproductive effects observed.		
Developmental	Rat	Maternal Toxicity	250 mg/kg bw/day	Decreased body weight, clinical signs.
Developmental Toxicity	>5000 mg/kg bw/day (HDT)	No developmental effects observed.		
Developmental	Rabbit	Maternal Toxicity	10 mg/kg bw/day	Decreased maternal growth.
Developmental Toxicity	>250 mg/kg bw/day (HDT)	No developmental effects observed.		

## Neurotoxicity and Immunotoxicity

Unlike many pyrethroids, **etofenprox** does not produce the typical neurotoxic syndromes (e.g., tremors, salivation) in mammals. Neurotoxic effects are observed only at high doses and are not seen in acute neurotoxicity studies at the limit dose. Specific immunotoxicity studies in rats and mice have shown no evidence of immunotoxic potential.

## Toxicological Profile in Non-Target Organisms

**Etofenprox** poses a significant risk to certain non-target organisms, particularly aquatic life and bees, which is a key consideration for its environmental risk assessment.

Table 5: Ecotoxicity of Etofenprox in Non-Target Organisms			
Organism Group	Species	Endpoint (Duration)	Value
Fish	Rainbow Trout (Oncorhynchus mykiss)	LC50 (96-hr)	2.7 µg/L
	Bluegill Sunfish (Lepomis macrochirus)	LC50 (96-hr)	13.0 µg/L
Aquatic Invertebrates	Freshwater Invertebrates (Daphnia magna)	EC50 (48-hr)	High Toxicity (Risk Quotients >1)
Estuarine Shrimp (Palaemonetes pugio)	LC50 (96-hr)	1.26 µg/L (Adults)	
Bees	Alfalfa Leafcutting Bee (Megachile rotundata)	LD50 (Contact)	0.051 µ g/bee
Honey Bee (Apis mellifera)	LD50 (Contact)	0.015 µ g/bee	
Birds	Not specified	Acute Oral	Low Toxicity (Not toxic to birds)
Earthworms	Eisenia fetida	-	Pyrethroids are generally less toxic to earthworms in soil compared to other insecticide classes.

#### Summary of Ecotoxicology:

- **Aquatic Life:** **Etofenprox** is highly to very highly toxic to both freshwater and marine fish and invertebrates. Runoff from treated areas into water bodies is a primary environmental hazard. Its use in rice cultivation and mosquito control necessitates careful risk management to protect aquatic ecosystems.
- **Bees:** The compound is highly toxic to bees through direct contact. Applications on or near blooming crops or weeds must be timed to avoid periods of bee activity.
- **Birds:** In contrast to its aquatic toxicity, **etofenprox** exhibits low toxicity to birds.

## Mechanism of Action and Key Signaling Pathways

### Insecticidal Mechanism of Action

**Etofenprox** acts as a neurotoxicant in insects by modulating the function of voltage-gated sodium channels, which are critical for nerve impulse transmission. It binds to the channels and prevents them from closing, leading to a prolonged influx of sodium ions. This causes repetitive nerve firing, hyperexcitation, paralysis, and ultimately the death of the insect.

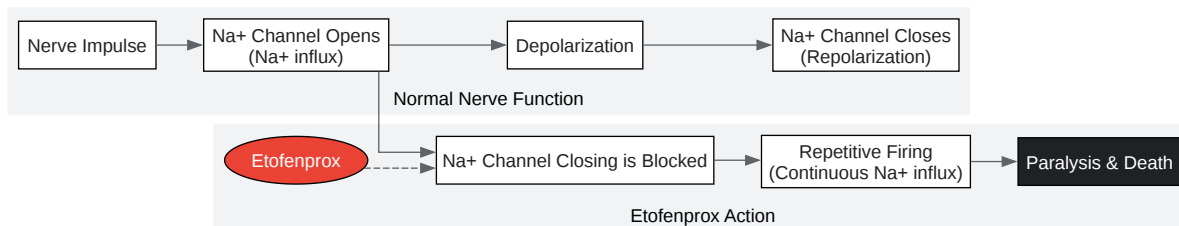


Diagram 1: Etofenprox Insecticidal Mechanism of Action



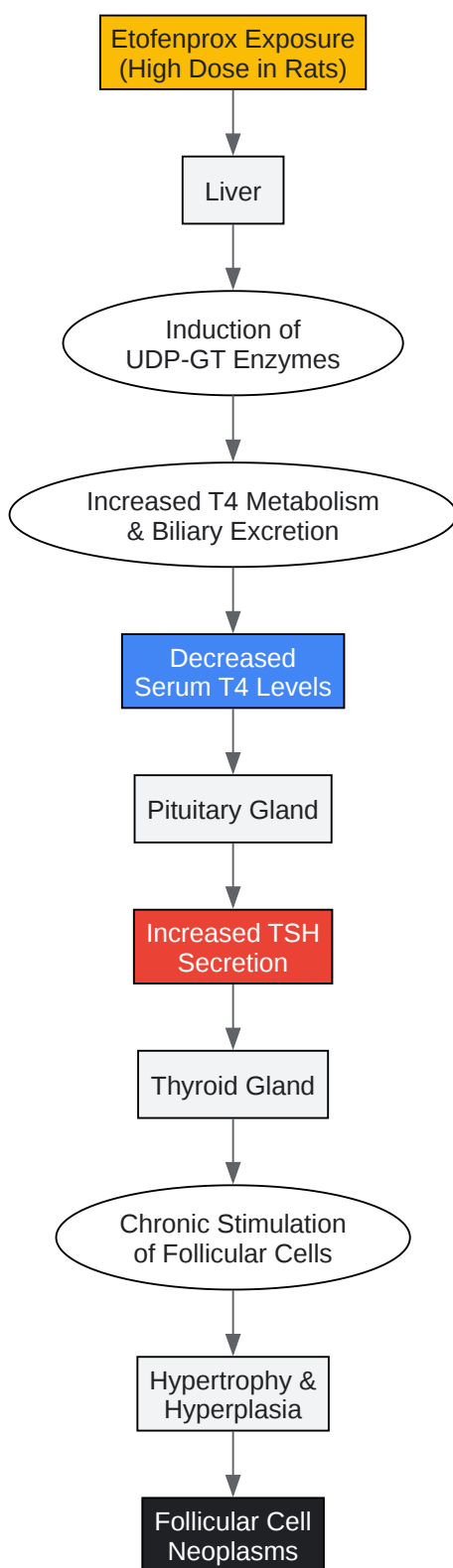


Diagram 2: Rodent-Specific Thyroid Disruption Pathway

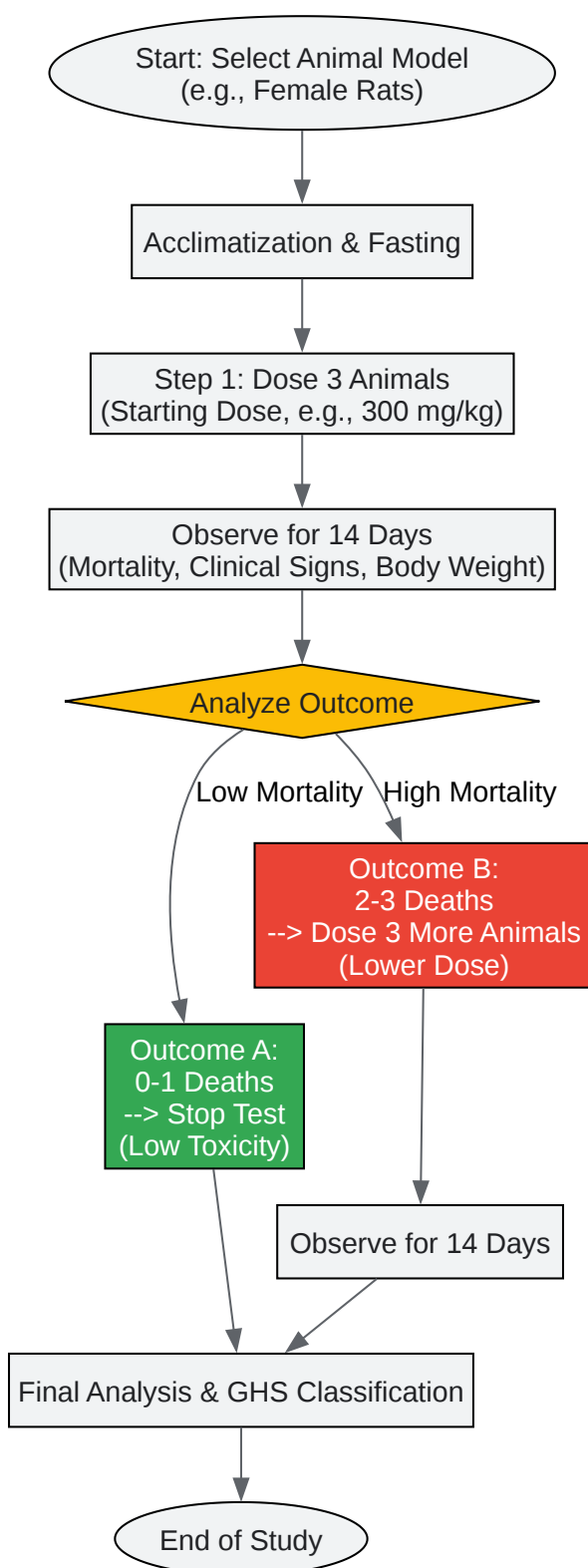


Diagram 3: Workflow for Acute Oral Toxicity Study (OECD 423)

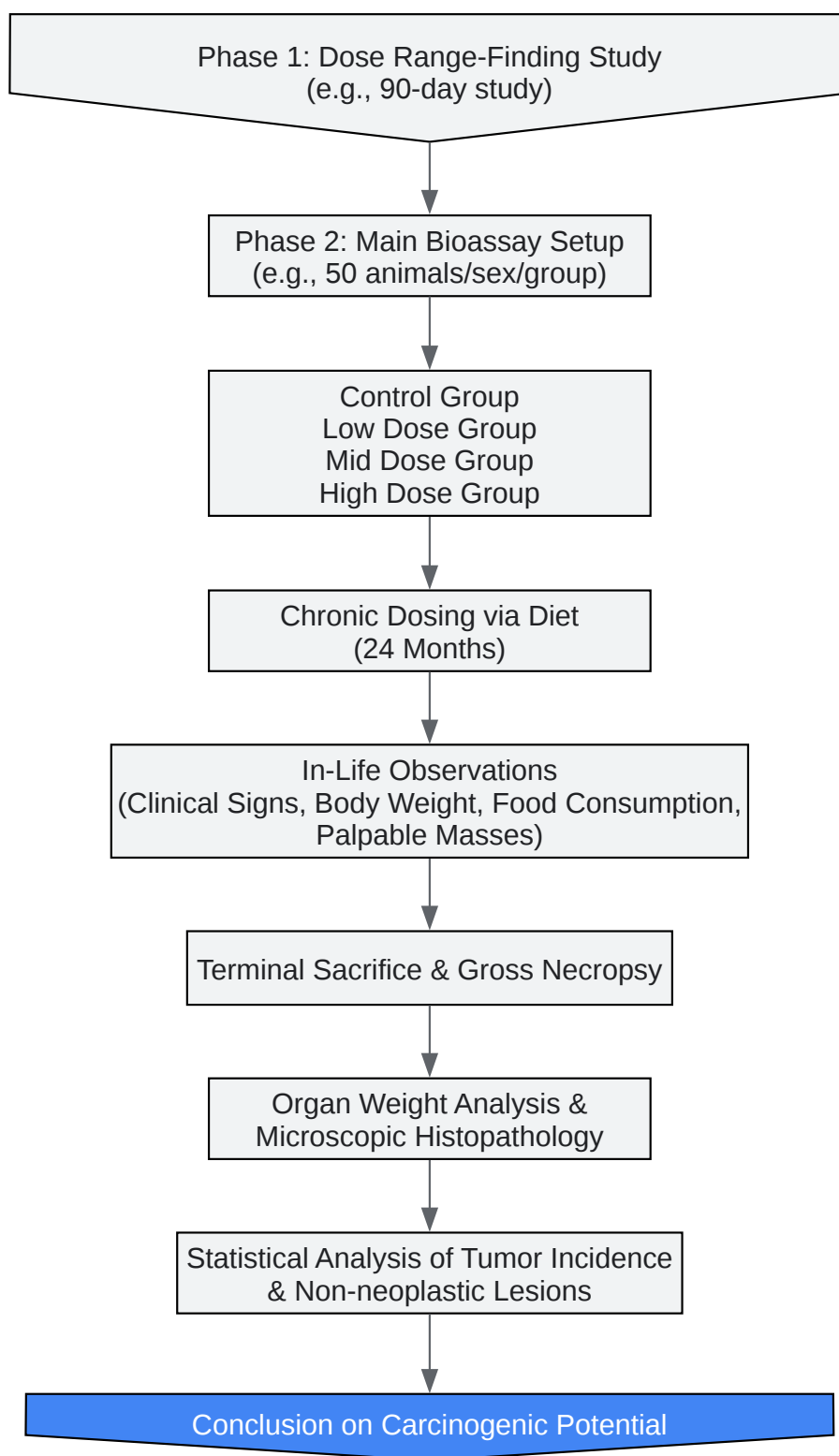


Diagram 4: Workflow for a 2-Year Carcinogenicity Bioassay

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